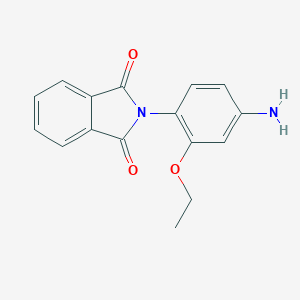

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione

Descripción general

Descripción

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione typically involves the reaction of 2-hydroxyisoindoline-1,3-dione with 4-ethoxyaniline . The reaction is carried out in dioxane as a solvent under reflux conditions for about 5 hours . The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Biological Applications

1. Interaction with Dopamine Receptors

Research indicates that 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione interacts with the human dopamine receptor D2. This interaction may modulate dopaminergic pathways, which are crucial for mood regulation, motivation, and attention .

2. Antimicrobial Properties

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

3. Anti-Cancer Activity

The compound has demonstrated the ability to inhibit cancer cell growth through mechanisms involving DNA damage and modulation of proteins related to cell cycle regulation. It can induce apoptosis in certain cancer cell lines by affecting cellular stress responses .

Future Research Directions

Future investigations may focus on:

- Mechanistic Studies: Understanding the precise mechanisms by which this compound interacts with biological systems.

- Therapeutic Development: Exploring its potential as a therapeutic agent in treating neurological disorders or infections.

- Material Science Applications: Investigating its use in developing new materials due to its unique structural features.

Mecanismo De Acción

The mechanism of action of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Ethoxyphenyl)isoindoline-1,3-dione: Lacks the amino group, which may result in different reactivity and biological activity.

2-(4-Amino-2-methoxyphenyl)isoindoline-1,3-dione: Similar structure but with a methoxy group instead of an ethoxy group, potentially affecting its chemical properties and applications.

Uniqueness

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is unique due to the presence of both amino and ethoxy groups on the phenyl ring, which can influence its reactivity, solubility, and biological activity . These functional groups provide opportunities for further chemical modifications and applications in various fields .

Actividad Biológica

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic applications.

The primary target of this compound is the dopamine receptor D2 . Its interaction with this receptor suggests a modulation of dopaminergic pathways, which are crucial for mood regulation, motivation, and attention. The compound is believed to cross the blood-brain barrier due to its structure, allowing it to exert effects on the central nervous system.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Activity : The compound has shown promise in inhibiting cell growth in cancer cell lines. For instance, derivatives related to isoindoline structures have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective inhibition .

- Anti-inflammatory Effects : Isoindoline derivatives have been associated with modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory factors .

Cellular Effects

Studies have shown that this compound affects various cellular processes:

- Cell Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell proliferation.

- Gene Expression : It has been noted to alter gene expression profiles involved in inflammation and cancer progression.

Molecular Mechanism

The compound likely interacts with key amino acid residues at the allosteric binding site of the dopamine receptor D2. This interaction can lead to changes in receptor conformation and downstream signaling events that affect cellular responses.

Case Studies and Research Findings

| Study | Findings | Relevance |

|---|---|---|

| MDPI Study (2022) | Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 value of 20.2 μM for related compounds | Highlights anticancer potential |

| Biological Evaluation (2023) | Showed antimicrobial activity comparable to standard treatments against Gram-positive and Gram-negative bacteria | Suggests potential for infectious diseases |

| Inflammation Study (2021) | Found effects on COX enzyme inhibition and modulation of inflammatory cytokines | Indicates potential use in anti-inflammatory therapies |

Therapeutic Applications

Due to its diverse biological activities, this compound is being investigated for various therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Neurological Disorders : Given its interaction with dopamine receptors, it may have implications for treating conditions such as schizophrenia or depression.

- Anti-inflammatory Drugs : The compound's effects on inflammatory pathways suggest utility in treating chronic inflammatory diseases.

Propiedades

IUPAC Name |

2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFMBSOEQIOZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603906 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106981-52-6 | |

| Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.